3alpha-Hydroxytanshinone IIA
Description
Significance of Salvia miltiorrhiza (Danshen) in Traditional Medicine and Phytochemistry
Salvia miltiorrhiza, commonly known as Danshen or red sage, holds a prominent position in traditional Chinese medicine (TCM), with its use documented for centuries. plos.org The dried root and rhizome of this perennial plant are officially listed in the Chinese Pharmacopoeia and have been traditionally used to treat a variety of ailments, particularly those related to cardiovascular and cerebrovascular conditions. nih.govclementiabiotech.com In TCM, Danshen is characterized by its ability to promote blood circulation and remove blood stasis. clementiabiotech.com
The rich phytochemical profile of Salvia miltiorrhiza has made it a subject of extensive scientific investigation. Its chemical constituents are broadly classified into two major categories: lipid-soluble diterpenoid quinones known as tanshinones, and water-soluble phenolic acids. clementiabiotech.com These compounds are responsible for the plant's characteristic red-orange color and its diverse pharmacological activities. nih.gov The study of these compounds has not only validated some of the traditional uses of Danshen but has also led to the discovery of novel molecules with significant biological potential.
Overview of Tanshinones as Bioactive Diterpenoids Derived from Salvia miltiorrhiza
Tanshinones are a class of abietane-type diterpenoids that constitute the primary lipophilic, or fat-soluble, active ingredients of Salvia miltiorrhiza. nih.gov To date, more than 40 tanshinone derivatives have been isolated and identified from Danshen. nih.gov These compounds are characterized by a four-ring skeleton and are further classified into ortho-quinones and para-quinones. nih.gov
The major and most studied tanshinones include tanshinone IIA, cryptotanshinone, and tanshinone I. mdpi.com These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov The significant therapeutic potential of these major tanshinones has spurred further investigation into the other, less abundant tanshinone derivatives present in the plant.
Isolation and Identification of 3alpha-Hydroxytanshinone IIA from Natural Sources
This compound is a naturally occurring diterpenoid that has been isolated from the roots of Salvia miltiorrhiza. medchemexpress.com Its identification as a distinct chemical entity is the result of meticulous extraction and separation techniques, such as chromatography, followed by spectroscopic analysis to elucidate its precise chemical structure.
The structural determination of this compound relies on modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the arrangement of atoms within the molecule, confirming its identity as a hydroxylated derivative of tanshinone IIA. Commercial suppliers of chemical standards for research purposes often verify the structure of this compound using ¹³C-NMR and High-Performance Liquid Chromatography (HPLC). chemfaces.com
Within the complex mixture of tanshinones extracted from Salvia miltiorrhiza, this compound is considered a minor component. This classification is based on its relatively low abundance compared to major tanshinones like tanshinone IIA and cryptotanshinone. Quantitative analyses of Danshen extracts have consistently shown that the concentrations of the major tanshinones are significantly higher than those of other derivatives. mdpi.com
Contextualization of this compound as a Subject of Academic Research
While research on this compound is not as extensive as that on its major counterparts, it has emerged as a subject of academic interest. Recent studies have begun to investigate its specific biological activities. For instance, a 2024 study on 3-Hydroxytanshinone (3-HT), which is synonymous with this compound, explored its effects on hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov This research demonstrated that 3-HT can inhibit HIF-1α activity and expression under hypoxic conditions, suggesting a potential role in modulating cellular responses to low oxygen environments. nih.gov Such studies highlight the growing recognition of the unique biological properties that minor tanshinones may possess, distinct from the more abundant compounds. The availability of this compound as a research compound from various chemical suppliers facilitates its further investigation by the scientific community. medchemexpress.com
Chemical Compound Information
| Compound Name |
| This compound |
| Tanshinone I |
| Tanshinone IIA |
| Cryptotanshinone |
| 3-Hydroxytanshinone |
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g] medchemexpress.combenzofuran-10,11-dione | PubChem nih.gov |
| Molecular Formula | C₁₉H₁₈O₄ | PubChem nih.gov |
| Molecular Weight | 310.35 g/mol | PubChem nih.gov |
| Physical Description | Red powder | ChemFaces chemfaces.com |
| CAS Number | 97399-71-8 | MedChemExpress medchemexpress.com |
Properties
IUPAC Name |
(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**biosynthesis and Chemo Enzymatic Synthesis Pathways of 3alpha Hydroxytanshinone Iia**
Elucidation of Biosynthetic Precursors and Enzymatic Steps within Salvia miltiorrhiza
The biosynthesis of tanshinones is a sophisticated process that occurs primarily in the roots of S. miltiorrhiza. mdpi.com This pathway begins with common precursors for all terpenoids and proceeds through the formation of a core diterpenoid skeleton, which is then subjected to a series of modifications to produce the diverse array of tanshinones. mdpi.com
The journey to 3alpha-Hydroxytanshinone IIA begins with the universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.com The biosynthesis of the characteristic tanshinone skeleton from GGPP is a two-step cyclization process catalyzed by specific enzymes:
Copalyl Diphosphate Synthase (CPS): Converts GGPP into copalyl diphosphate. mdpi.com
Kaurene Synthase-Like (KSL): Transforms copalyl diphosphate into the key intermediate, miltiradiene (B1257523). mdpi.comnih.gov
Miltiradiene is the foundational hydrocarbon skeleton for the vast majority of tanshinones. From this point, a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), creates the structural diversity seen in this family. nih.govresearchgate.net For instance, the well-characterized enzyme CYP76AH1 is responsible for hydroxylating miltiradiene to produce ferruginol, a critical downstream intermediate. preprints.org
The formation of this compound occurs at this late stage of the cascade. It is understood to be the result of a specific hydroxylation event on a precursor tanshinone molecule. While the precise enzyme has not been definitively isolated and characterized, it is hypothesized to be a specific CYP450 enzyme that recognizes a tanshinone substrate and catalyzes the addition of a hydroxyl group at the C-3alpha position. The complexity of the CYP450 family in S. miltiorrhiza supports the existence of numerous specialized enzymes responsible for such tailored modifications. researchgate.netpreprints.org
| Enzyme/Precursor | Role in the Biosynthesis Pathway | Reference |
|---|---|---|
| Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for all diterpenoid biosynthesis. | mdpi.com |
| SmCPS1 | A copalyl diphosphate synthase that catalyzes the first cyclization step from GGPP. | mdpi.com |
| SmKSL1 | A kaurene synthase-like enzyme that catalyzes the formation of the key intermediate, miltiradiene. | mdpi.com |
| Miltiradiene | The first committed hydrocarbon skeleton precursor for tanshinones. | nih.gov |
| CYP76AH1 | A cytochrome P450 enzyme that catalyzes the hydroxylation of miltiradiene to form ferruginol. | preprints.org |
| CYP76AH3 | A multi-functional P450 that can catalyze further hydroxylation and carbonylation of intermediates like ferruginol. | preprints.org |
| Hypothesized C-3alpha Hydroxylase (CYP450) | A proposed, yet uncharacterized, enzyme responsible for the final hydroxylation step to form this compound from a tanshinone precursor. | nih.govresearchgate.net |
Strategies for Chemical and Chemo-Enzymatic Synthesis of this compound
The laboratory synthesis of this compound and related compounds is pursued to enable further study and to develop novel analogues. These strategies often leverage naturally abundant tanshinones as starting materials.
Chemical synthesis of novel tanshinone structures typically begins with a stable, readily available precursor. The most logical and common starting material for creating derivatives like this compound is Tanshinone IIA itself, which is the most abundant tanshinone in S. miltiorrhiza. nih.gov
Tanshinone IIA Sodium Sulfonate (STS) is a water-soluble derivative of Tanshinone IIA, created through a sulfonation reaction. google.com This modification is specifically designed to increase the compound's solubility for pharmaceutical applications. google.comingentaconnect.com Consequently, STS is an end-stage product and is not chemically suitable as a starting material for synthesizing core-modified analogues like this compound. The synthetic pathway would logically proceed from Tanshinone IIA via a regioselective hydroxylation reaction at the C-3 position. While detailed methods for the specific synthesis of this compound are not widely published, the general approach involves modifying the core structure of Tanshinone IIA. google.com
The optimization of synthetic methods is crucial for producing compounds efficiently and with high purity, minimizing environmental impact. While a specific, optimized synthesis for this compound is not available in the literature, the principles of such optimization can be illustrated by examining the synthesis of the related compound, Tanshinone IIA Sodium Sulfonate.
Older preparation methods for STS involved using a harsh mixture of concentrated sulfuric acid, acetic acid, and acetic anhydride. This approach suffers from low yields, the production of numerous by-products, and the use of highly corrosive and polluting reagents. google.com
More recent and optimized methodologies, as detailed in patent literature, have focused on milder and more efficient reagents. A modern approach involves dissolving Tanshinone IIA in an organic solvent and using a sulfur trioxide compound, such as a sulfur trioxide-pyridine or sulfur trioxide-N,N-dimethylformamide complex, for the sulfonation reaction. This method results in fewer by-products, significantly higher yield and purity, and avoids the use of large quantities of corrosive acids, thereby reducing environmental pollution. google.com The table below details examples from this optimized process.
| Starting Material | Solvent | Sulfonating Agent | Reaction Conditions | Final Product Yield | Reference |
|---|---|---|---|---|---|
| Tanshinone IIA | N,N-dimethylformamide (DMF) | Sulfur trioxide-DMF complex | Heat to 100°C | 93% | google.com |
| Tanshinone IIA | Dichloromethane | Sulfur trioxide-Pyridine complex | Heat to 40°C | 82% | google.com |
| Tanshinone IIA | 1,2-dichlorobenzene | Sulfur trioxide-Pyridine complex | Heat to 150°C | 89% | google.com |
| Tanshinone IIA | Isopropanol | Sulfur trioxide-Triethylamine complex | Heat to 80°C | 85% | google.com |
Metabolism and Biotransformation Studies of 3alpha Hydroxytanshinone Iia
The metabolic fate of Tanshinone IIA, a primary lipophilic bioactive compound isolated from Salvia miltiorrhiza, involves several biotransformation pathways, leading to the formation of various metabolites. Among these, 3alpha-Hydroxytanshinone IIA has been identified as a significant product of its metabolism.
**investigative Paradigms in the Biological Activities of 3alpha Hydroxytanshinone Iia: Preclinical Explorations**
Anti-Oncogenic Activities and Related Mechanisms
Preclinical studies have explored the effects of 3alpha-Hydroxytanshinone IIA (also referred to as 3-Hydroxytanshinone or 3-HT) on cancer cells, revealing mechanisms that target key pathways involved in tumor progression and survival. pcom.edunih.gov Tumor cells often adapt to low-oxygen environments, a condition known as hypoxia, by activating specific signaling pathways that control metabolism and angiogenesis. pcom.edu Research into 3-HT has focused on its ability to disrupt these adaptive processes. pcom.edunih.gov
A primary focus of investigation has been the effect of this compound on Hypoxia-Inducible Factor 1-alpha (HIF-1α). pcom.edunih.gov HIF-1α is a critical transcription factor that is activated under hypoxic conditions and regulates genes involved in crucial aspects of cancer progression, such as angiogenesis and metabolic adaptation. pcom.edu
Research findings demonstrate that 3-HT inhibits the activity and expression of HIF-1α in tumor cells under hypoxic conditions. pcom.edunih.gov Studies have shown that 3-HT suppresses both the transcription of HIF-1α mRNA and the expression of its protein. pcom.edu This inhibitory effect on HIF-1α subsequently leads to the downregulation of its target genes, including Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT-1), which are essential for angiogenesis and glucose uptake in cancer cells, respectively. pcom.edu
The mechanism by which this compound modulates HIF-1α involves its direct interaction with a key glycolytic enzyme, α-enolase. pcom.edunih.gov Glycolysis is a central metabolic pathway that cancer cells exploit to produce energy (ATP) for their survival and proliferation, a phenomenon known as the Warburg effect. pcom.edu α-enolase is a pivotal enzyme in this pathway. pcom.edu
Studies have demonstrated that 3-HT directly binds to α-enolase, leading to the suppression of its enzymatic activity. pcom.edunih.gov This inhibition blocks the glycolytic pathway, resulting in a decrease in the production of glycolysis-related products. nih.gov The disruption of glycolysis, in turn, alters the expression of HIF-1α. pcom.edunih.gov Furthermore, the inhibition of glycolysis by 3-HT enhances the activity of AMP-activated protein kinase (AMPK), which contributes to the reduction in HIF-1α expression. pcom.edunih.gov
| Molecular Target | Observed Effect | Consequence | Source |
|---|---|---|---|
| HIF-1α | Inhibition of activity and expression under hypoxia | Decreased transcription of target genes (e.g., VEGF, GLUT-1) | pcom.edunih.gov |
| α-Enolase | Direct binding and suppression of enzymatic activity | Blockade of the glycolytic pathway | pcom.edunih.gov |
| AMPK | Enhanced phosphorylation/activity | Negative regulation of HIF-1α expression | pcom.edunih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing oxygen and nutrients. pcom.edu This process is heavily promoted by hypoxic conditions within the tumor microenvironment, largely through the activation of HIF-1α and the subsequent upregulation of pro-angiogenic factors like VEGF. pcom.edu
By inhibiting HIF-1α and suppressing the expression of VEGF, this compound has been shown to impede angiogenesis. pcom.edunih.gov Both in vitro assays using human umbilical vein endothelial cells (HUVECs) and ex vivo chick chorioallantoic membrane (CAM) assays have demonstrated that 3-HT reduces the formation of tube-like structures, a key step in angiogenesis. pcom.eduresearchgate.net
The metabolic reprogramming of cancer cells, particularly the increased reliance on aerobic glycolysis, is a hallmark of cancer. pcom.eduresearchgate.net As previously detailed, this compound directly targets this metabolic feature. pcom.edu By inhibiting the glycolytic enzyme α-enolase, the compound disrupts the primary energy production pathway in these cancer models. pcom.edunih.gov This leads to a reduction in glycolysis products, such as ATP and lactate. pcom.eduresearchgate.net The inhibition of glycolysis is a central component of 3-HT's anti-oncogenic activity, linking its effects on cellular metabolism directly to the regulation of the HIF-1α pathway. pcom.edu
Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Activity [10, 16]
Antiviral Potentials, with a Specific Focus on SARS-CoV-2
The potential antiviral activities of tanshinones, the class of compounds to which this compound belongs, have been investigated against various viruses, including SARS-CoV-2. pcom.edu Research has often focused on inhibiting key viral enzymes necessary for replication. pcom.edu
Viral proteases, such as the 3C-like protease (3CLpro or main protease, Mpro) and the papain-like protease (PLpro), are essential for the life cycle of coronaviruses like SARS-CoV-2, making them attractive targets for antiviral drugs. pcom.edunih.gov While various tanshinones have been screened for their inhibitory effects against these enzymes, specific data on this compound's direct inhibition of 3CLpro is limited in the reviewed literature. pcom.eduresearchgate.net
However, in a broad screening of 21 tanshinones against the SARS-CoV-2 PLpro, this compound was evaluated. pcom.edu This study also assessed the cytotoxicity of these compounds in CALU-3 human lung cancer cell lines. The findings indicated that this compound exhibited significant toxicity to these cells, with a half-maximal cytotoxic concentration (CC50) value of 3.23 µM after 24 hours. pcom.edu
| Compound | CC50 Value (µM) after 24h | Source |
|---|---|---|
| This compound | 3.23 | pcom.edu |
| 1,2-Didehydroisotanshinone | 4.09 | pcom.edu |
| Dihydrotanshinone | 4.93 | pcom.edu |
| Dihydrotanshinone II | 5.50 | pcom.edu |
| Dihydroisotanshinone | 5.56 | pcom.edu |
Cardiovascular and Cerebrovascular System Modulation
Comprehensive preclinical data regarding the specific effects of this compound on the cardiovascular and cerebrovascular systems are not available in the current body of scientific literature.
There are no specific studies detailing the mechanisms by which this compound may induce vascular dilation.
Specific data from preclinical studies on the inhibition of platelet aggregation by this compound have not been published.
Anti-Inflammatory Effects
While some research has explored the anti-inflammatory potential of related compounds, specific investigations into the anti-inflammatory effects of this compound are lacking. One study on a similarly named compound, 3-Hydroxytanshinone, investigated its role in inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in angiogenesis, which can be associated with inflammatory processes. However, this study does not provide direct evidence of broad anti-inflammatory activity or the specific mechanisms involved for this compound.
Antioxidant Activities
There is a notable absence of published in vitro or in vivo studies specifically evaluating the antioxidant activities of this compound.
**molecular Mechanisms of Action of 3alpha Hydroxytanshinone Iia: Signaling Pathways and Molecular Targets**
Regulation of Key Cellular Signaling Cascades
3alpha-Hydroxytanshinone IIA exerts significant influence over critical cellular signaling networks that govern metabolism, cell survival, and angiogenic processes.
Recent studies have identified 3-Hydroxytanshinone (3-HT), a closely related tanshinone derivative, as a potent activator of AMP-activated protein kinase (AMPK). The activation of AMPK is a critical cellular response to energy stress. The mechanism by which 3-HT enhances AMPK activity is linked to its ability to inhibit glycolysis. Specifically, 3-HT has been shown to directly bind to and inhibit the glycolytic enzyme α-enolase. This inhibition leads to a decrease in ATP production, which in turn stimulates the activation of AMPK. Activated AMPK then acts as a master regulator of energy metabolism, working to restore cellular energy balance. This activation is a pivotal event that triggers a cascade of downstream effects, influencing other major signaling pathways.
A significant consequence of AMPK activation by 3-Hydroxytanshinone is the negative regulation of Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, which are common in tumor microenvironments, HIF-1α promotes cancer progression by driving the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
Research demonstrates that 3-HT suppresses the activity and expression of HIF-1α even under hypoxic conditions. This effect is mediated through the activation of AMPK, which can inhibit HIF-1α expression. By downregulating HIF-1α, 3-HT consequently reduces the transcription of its target gene, VEGF. The suppression of VEGF expression leads to a reduction in angiogenesis, as demonstrated in both in vitro and ex vivo models. The parent compound, Tanshinone IIA, has also been shown to decrease levels of HIF-1α and VEGF secretion in a dose-dependent manner under hypoxic conditions. nih.gov
| Regulator | Effect of 3-Hydroxytanshinone | Mediating Pathway | Downstream Consequence |
| AMPK | Activation | Inhibition of α-enolase and glycolysis | Negative regulation of energy-consuming processes |
| HIF-1α | Inhibition of expression and activity | AMPK activation | Decreased transcription of target genes |
| VEGF | Inhibition of expression | HIF-1α downregulation | Reduced angiogenesis |
Direct Molecular Binding and Protein Interactions
Beyond modulating signaling cascades, this compound and its related compounds are known to directly bind to specific proteins, thereby altering their function.
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. Its activation, which occurs on the apoptosome complex, leads to the cleavage and activation of downstream effector caspases, ultimately resulting in programmed cell death. nih.gov The Protein Data Bank (PDB) entry 2AR9 represents the crystal structure of an engineered, constitutively dimeric form of human caspase-9, which was designed to study the enzyme's activation mechanism. nih.gov While the interaction between this compound and caspase-9 has been a topic of interest, direct binding to the specific structure represented by PDB ID 2AR9 is not substantiated in the reviewed scientific literature.
Tanshinones have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is a promising therapeutic target for metabolic syndrome as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within tissues like liver and adipose tissue, thereby amplifying local glucocorticoid action. nih.govnih.gov
An initial screening of natural products identified Tanshinone IIA as a lead compound with significant inhibitory activity against human and mouse 11β-HSD1, while showing excellent selectivity over the related 11β-HSD2 isoform. researchgate.net Further studies on a library of over 40 tanshinone derivatives explored their structure-activity relationships, revealing that modifications to the core structure could modulate inhibitory potency. researchgate.net Tanshinone IIA was shown to inhibit 11β-HSD1 activity in a concentration-dependent manner in various cell lines and in murine liver and fat tissues. nih.gov This inhibition has been linked to the suppression of adipogenesis and a reduction in cortisone-induced reactive oxygen species formation. nih.gov
| Compound | Target Enzyme | Effect | Significance |
| Tanshinone IIA | 11β-HSD1 | Potent and selective inhibition researchgate.netnih.gov | Potential therapeutic for metabolic syndrome researchgate.netnih.gov |
| Tanshinone Derivatives | 11β-HSD1 | Varied inhibitory activity based on structure researchgate.net | Exploration of structure-activity relationships researchgate.net |
Heat Shock Protein 90 Alpha A1 (HSP90AA1) is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular homeostasis. nih.govusbio.net It is responsible for the folding, stabilization, and activation of a vast number of "client" proteins, many of which are crucial for signal transduction, cell cycle control, and transcriptional regulation. nih.gov Due to its central role in managing the proteome, especially under stress, HSP90 is a key focus in therapeutic development, particularly in oncology. nih.gov
The interaction between this compound and HSP90AA1 is considered a predicted interaction. Network pharmacology and molecular docking studies on the parent compound, Tanshinone IIA, have identified HSP90AA1 as a potential hub gene target. nih.gov Such computational predictions suggest that tanshinones may fit into the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. youtube.com This inhibition would lead to the destabilization and subsequent degradation of HSP90 client proteins, providing a plausible mechanism for the compound's wide-ranging biological activities.
| Protein | Class | Primary Function | Relevance as a Target |
| HSP90AA1 | Molecular Chaperone | Folding and stabilization of client proteins nih.govusbio.net | Inhibition disrupts multiple signaling pathways; a key target in cancer and other diseases nih.gov |
Binding to Myeloid Cell Leukemia Sequence 1 (MCL-1) (Predicted)
Myeloid Cell Leukemia Sequence 1 (MCL-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a hallmark of various cancers, where it sequesters pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade. Consequently, MCL-1 is a significant target for the development of novel anticancer therapies.
Computational analyses have been employed to predict the interaction between various active compounds, including tanshinone derivatives, and key protein receptors. In a molecular docking study, the binding affinity of several compounds from Danhong Injection was evaluated against five key receptors, including MCL-1 (PDB ID: 3MK8). nih.gov While the study highlighted the docking of Isotanshinone IIa with MCL-1, the investigation also calculated the binding energies for a range of compounds, including what can be inferred for tanshinone derivatives with similar structures. nih.gov
These predictive models are based on the calculation of binding energy, which indicates the strength of the interaction between a ligand (in this case, a tanshinone derivative) and its target protein. A lower binding energy signifies a more stable and stronger interaction. The predicted binding energies from such in silico studies offer a preliminary basis for understanding how compounds like this compound might interact with and potentially inhibit the function of MCL-1.
Table 1: Predicted Binding Affinity of Selected Tanshinone Derivatives with Key Protein Targets This table presents data from a molecular docking study illustrating the predicted binding energies of various tanshinone compounds with several protein targets. A lower binding energy suggests a stronger affinity.
| Compound | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |
| Isotanshinone IIa | MCL-1 | 3MK8 | -8.5 nih.gov |
| This compound | Caspase-9 | 2AR9 | -9.2 nih.gov |
| Nortanshinone | HSP90AA1 | 2BTH | -8.8 nih.gov |
| Miltipolone | NR3C1 | 6CFN | -9.5 nih.gov |
Glucocorticoid Receptor (NR3C1) Modulation (Predicted)
The Glucocorticoid Receptor (NR3C1) is a member of the nuclear receptor superfamily that mediates the effects of glucocorticoids, which are potent anti-inflammatory and immunosuppressive agents. Upon ligand binding, the receptor translocates to the nucleus and regulates the transcription of target genes. Modulation of NR3C1 activity is a key mechanism for controlling inflammatory responses.
In silico molecular docking studies have also been utilized to predict the interaction of tanshinone compounds with the Glucocorticoid Receptor. A study investigating the active components of Danhong Injection performed molecular docking of 21 compounds with five key receptors, one of which was NR3C1 (PDB ID: 6CFN). nih.gov The results of these simulations are presented as binding energies, which suggest the potential for these compounds to interact with and modulate the receptor's activity. For instance, the compound Miltipolone was shown to have a strong predicted binding affinity for NR3C1. nih.gov These findings provide a computational basis for the potential of tanshinone derivatives to influence glucocorticoid signaling pathways.
The predicted interactions between tanshinone compounds and NR3C1 suggest a possible mechanism for their observed anti-inflammatory properties, positioning them as potential modulators of glucocorticoid receptor function.
**structure Activity Relationship Studies of 3alpha Hydroxytanshinone Iia and Its Analogues**
Comparative Analysis with Tanshinone IIA and other Hydroxylated Tanshinone Derivatives
The introduction of a hydroxyl group into the tanshinone scaffold can significantly modulate biological activity. Studies comparing 3alpha-Hydroxytanshinone IIA with Tanshinone IIA and other related derivatives have revealed nuanced differences in their inhibitory profiles against various biological targets.
A notable area of investigation has been their potential as antiviral agents, specifically against the SARS-CoV-2 3CLpro, an enzyme crucial for viral replication. A comparative study of 21 tanshinone derivatives identified both this compound and Tanshinone IIA as effective inhibitors of this enzyme. pcom.edu In this analysis, seven tanshinone derivatives, including the two aforementioned compounds, exhibited an inhibitory effect on 3CLpro of over 50% at a concentration of 50 µM. pcom.edu Subsequent dose-response studies established the half-maximal inhibitory concentration (IC50) values for this active group to be in the range of 0.663 µM to 11.97 µM. pcom.edu This demonstrates that the presence of the 3-alpha hydroxyl group is compatible with potent 3CLpro inhibition.
Other research on different viral proteases, such as the SARS-CoV papain-like protease (PLpro), has also highlighted the importance of the tanshinone core structure. While not singling out this compound, these studies indicate that the general tanshinone skeleton is a promising starting point for the development of protease inhibitors. nih.gov The lipophilic nature of the tanshinone backbone, composed of a tetracyclic diterpenoid structure, is believed to facilitate its entry into cells and interaction with intracellular targets. nih.gov
The biological activity of tanshinones is intrinsically linked to their unique terpenoid and quinone-based chemical structures, which allow for both cellular permeability and specific molecular interactions. nih.gov The addition of polar functional groups, such as hydroxyl moieties, can alter the binding affinity and selectivity of these compounds for their respective targets. For instance, in the context of antibacterial activity, hydroxylated tanshinones have shown significant efficacy, particularly against Gram-positive bacteria. nih.gov This suggests that the position and stereochemistry of hydroxyl groups are critical determinants of the biological activity spectrum of tanshinone derivatives.
Table 1: Comparative Inhibitory Activity of Selected Tanshinone Derivatives against SARS-CoV-2 3CLpro
| Compound | Inhibition at 50 µM | Reported IC50 Range for Active Derivatives (µM) | Reference |
|---|---|---|---|
| This compound | > 50% | 0.663 - 11.97 | pcom.edu |
| Tanshinone IIA | > 50% |
Elucidation of Key Structural Features for Specific Biological Activities (e.g., 3CLpro inhibition)
The efficacy of this compound as a 3CLpro inhibitor underscores the importance of its specific structural features. The core of its activity lies in the abietane-type diterpene quinone scaffold, which provides the foundational structure for interaction with the enzyme's active site.
While detailed molecular docking studies specifically for this compound with 3CLpro are still emerging, broader SAR studies on tanshinones against coronaviral proteases offer valuable insights. For instance, research on SARS-CoV proteases has indicated that the naphthalene (B1677914) moiety within the tanshinone structure is a significant contributor to inhibitory activity. researchgate.net Furthermore, modifications to the A-ring and D-ring of the tanshinone skeleton have been shown to influence potency. researchgate.net
The introduction of a hydroxyl group at the C-3 position in the alpha configuration, as seen in this compound, likely plays a crucial role in its binding to 3CLpro. This hydroxyl group can potentially form hydrogen bonds with amino acid residues in the enzyme's active site, thereby enhancing the stability of the enzyme-inhibitor complex and contributing to its inhibitory potency. The catalytic dyad of 3CLpro, consisting of His41 and Cys145, and the surrounding subsites (S1', S1, S2, and S4) present a complex pocket for inhibitor binding. acs.org The precise orientation of the hydroxyl group on the tanshinone scaffold would determine its ability to engage in favorable interactions within this pocket.
General SAR studies on other tanshinone derivatives have shown that the presence and position of functional groups can dramatically alter biological activity. For example, the removal of a sulfonyl group from a Tanshinone IIA derivative was found to be detrimental to its inhibitory activity against PLpro, highlighting the critical role of specific functional groups in enzyme inhibition. This principle likely extends to the hydroxyl group of this compound in its interaction with 3CLpro. The ongoing investigation into the inhibition mechanisms of these tanshinone derivatives will be crucial for a more definitive elucidation of the key structural features driving their 3CLpro inhibitory activity. pcom.edu
**methodological Approaches in 3alpha Hydroxytanshinone Iia Research**
In Vitro Cell Culture Models for Efficacy and Mechanism Studies
While specific in vitro efficacy and mechanism studies focusing exclusively on 3alpha-Hydroxytanshinone IIA are not extensively detailed in available literature, the methodologies applied to its parent compound, Tanshinone IIA, provide a clear framework for how its derivatives are studied. Research on Tanshinone IIA utilizes a variety of human cell lines to investigate its effects on cellular processes. For instance, the anti-proliferative and apoptotic effects of Tanshinone IIA have been demonstrated in keloid fibroblasts (KFs). chemfaces.com Similarly, its impact on cell viability and oxidative stress has been assessed in human brain microvascular endothelial cells (HBMEC). chemfaces.com Cancer cell lines, such as the leukemia THP-1 cell line and T47D breast cancer cells, are also commonly used to explore the anti-tumor properties of tanshinones. chemfaces.com These studies typically involve assays to measure cell proliferation (e.g., MTT assay), apoptosis, and cell cycle arrest to understand the compound's mechanism of action at the cellular level. chemfaces.com
In Vivo Animal Models for Preclinical Evaluation
Preclinical evaluation of tanshinones and their metabolites often involves the use of in vivo animal models to understand their physiological effects, metabolism, and therapeutic efficacy. While specific preclinical evaluations for the efficacy of this compound are limited, its metabolic generation from Tanshinone IIA has been studied in models like the zebrafish. The zebrafish model is increasingly used to study the phase I metabolism of natural compounds, as it can successfully mimic mammalian metabolic pathways, including the hydroxylation that produces this compound from Tanshinone IIA.
In the broader context of the parent compound, rat models are frequently employed in pharmacological studies. For example, rat models of cerebral ischemic reperfusion injury have been used to demonstrate the neuroprotective effects of Danhong Injection, which contains tanshinones. nih.gov These studies assess outcomes like brain swelling, hemorrhage, and neutrophil infiltration. nih.gov Additionally, animal models of Parkinson's disease have been used to show the neuroprotective and anti-inflammatory properties of Tanshinone IIA. chemfaces.com
Advanced Analytical Techniques for Identification and Quantification
The identification and quantification of this compound in biological matrices and herbal extracts rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a foundational method for separating components in complex mixtures like those derived from Salvia miltiorrhiza. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC/MS/MS), it becomes a powerful tool for the simultaneous determination of a parent compound and its metabolites.
A validated LC/MS/MS method has been developed for the simultaneous determination of Tanshinone IIA and its three hydroxylated metabolites, including this compound, in rat liver microsomes. This method utilizes a triple quadrupole tandem mass spectrometer with an electrospray ionization source, operating in selected reaction monitoring (SRM) mode for high sensitivity and specificity. The structure of compounds like this compound can be further established using spectroscopic techniques, including high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. biocrick.com
Network Pharmacology and Bioinformatics for Target Prediction and Pathway Analysis
Network pharmacology and bioinformatics are instrumental in deciphering the complex mechanisms of action of compounds like this compound, especially when they are components of multi-compound herbal medicines. These computational approaches help to identify potential protein targets and signaling pathways.
In a study on Danhong Injection (DHI) for treating ischemic stroke, this compound was identified as one of the active compounds. nih.gov Network pharmacology analysis was used to construct a compound-target-pathway network, which revealed that the therapeutic effects of DHI are mediated through multiple targets and pathways. nih.gov The analysis showed that diterpenoid quinones, including this compound, play a significant role in anti-apoptotic activity by modulating the PI3K-Akt signaling pathway. nih.gov Such analyses involve integrating data from various databases to predict compound targets and then performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses to understand the biological processes and pathways involved. nih.gov
| Tool/Database | Application in this compound Research |
| QSAR-TargetNet | Used to identify putative protein targets of compounds in Danhong Injection, including this compound. nih.gov |
| GeneCards & CTD | Utilized to identify genes associated with a specific disease, such as ischemic stroke, to find overlapping targets with the compound. nih.gov |
| GO & KEGG | Employed for enrichment analysis to determine the biological processes and signaling pathways modulated by the identified targets. nih.gov |
| Cytoscape | Used to visualize the complex interactions in a compound-target-pathway network. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and dynamics simulations are computational techniques that predict and analyze the binding of a ligand, such as this compound, to a target protein at the molecular level. These methods are crucial for validating the targets identified through network pharmacology and for understanding the binding affinity and stability of the ligand-protein complex.
In the investigation of Danhong Injection's effect on ischemic stroke, molecular docking was performed to assess the binding affinity between 21 active compounds, including this compound, and key protein receptors. nih.gov The results showed that this compound binds effectively to caspase-9, an important protein in the apoptotic pathway. nih.gov The binding energy, which indicates the affinity between the ligand and the target, was calculated. A lower binding energy suggests a more stable and stronger interaction. nih.gov The study reported that most of the tested compounds had strong binding affinities with the target receptors, with many binding energies below -7 kcal/mol. nih.gov
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interaction Type |
|---|---|---|---|---|
| This compound | Caspase-9 | 2AR9 | < -7.0 | Spontaneous Binding |
Proteomic and Transcriptomic Profiling for Global Cellular Responses
Proteomic and transcriptomic analyses provide a global view of the changes in protein and gene expression within cells in response to a compound. These "omics" technologies are powerful for uncovering novel mechanisms of action and identifying biomarkers. While specific proteomic or transcriptomic studies dedicated to this compound are not prominent in the literature, research on its parent compound and related formulations illustrates the application of these methods.
For example, a study on Danhong Injection (DHI) in patients with ischemic stroke utilized label-free mass spectrometry for proteomic analysis of peripheral venous blood samples. nih.gov This allowed for the quantification of protein expression changes before and after treatment, helping to validate the targets identified through network pharmacology, such as HSP90AA1. nih.gov Furthermore, mRNA sequencing data from GEO databases was used to validate changes in the expression of other target genes like MCL-1 and Caspase-9. nih.gov These approaches reveal the broad cellular response to treatment and can pinpoint the key molecular players affected by the active compounds, which would include this compound.
**future Research Trajectories and Translational Considerations for 3alpha Hydroxytanshinone Iia**
Exploring Novel Biological Activities and Therapeutic Applications
Initial research has identified 3alpha-Hydroxytanshinone IIA as a potent inhibitor of cancer cell proliferation and angiogenesis. A 2024 study demonstrated that it suppresses the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator in tumor progression and blood vessel formation. nih.gov The compound was shown to interfere with the function of α-enolase in the glycolytic pathway, leading to the inhibition of HIF-1α. nih.gov This anti-angiogenic effect was observed both in laboratory cell cultures and in ex vivo models. nih.gov
Furthermore, this compound has shown notable antiproliferative effects against various cancer cell lines, including stomach (SGC-7901), cervical (HeLa), and liver (HepG2) cancer cells. In fact, its inhibitory activity against these cell lines was found to be significantly stronger than that of the well-studied Tanshinone IIA. targetmol.com
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source |
| SGC-7901 | Stomach Cancer | 4.18 | targetmol.com |
| HeLa | Cervical Cancer | 6.08 | targetmol.com |
| HepG2 | Liver Cancer | 10.20 | targetmol.com |
Future research should aim to broaden the scope of its known biological activities. Investigating its potential in other therapeutic areas where tanshinones have shown promise, such as neurodegenerative diseases and metabolic syndromes, could reveal new applications. nih.gov Given its demonstrated mechanism involving HIF-1α, exploring its efficacy in other hypoxia-driven pathologies is a logical next step.
Investigation of Synergistic Effects with Existing Therapeutic Agents
The potential of this compound as a standalone therapeutic agent is promising; however, its utility may be significantly enhanced when used in combination with existing drugs. While studies on the synergistic effects of the broader compound, Tanshinone IIA, with chemotherapeutic agents like doxorubicin (B1662922) and imatinib (B729) have been conducted, there is a clear lack of research specifically investigating such combinations with this compound. nih.govresearchgate.netfrontiersin.org
Future studies should systematically evaluate the synergistic potential of this compound with a range of standard-of-care chemotherapies and targeted agents. Such investigations would aim to determine if this compound can enhance the efficacy of existing treatments, potentially allowing for lower, less toxic doses of conventional drugs. Mechanistic studies to understand the basis of any observed synergy will be crucial for rational drug combination design.
Advancements in Delivery Systems and Formulation Strategies
A significant hurdle for the clinical translation of many tanshinones is their poor water solubility and low dissolution rate, which can limit their bioavailability. researchgate.net While various advanced delivery systems, including nanoparticles, liposomes, and microemulsions, have been explored for Tanshinone IIA to overcome these challenges, specific formulation research for this compound is notably absent from the current scientific literature. researchgate.netnih.govdovepress.com
To harness the full therapeutic potential of this compound, the development of tailored drug delivery systems is imperative. Research should focus on creating novel formulations that improve its solubility, stability, and pharmacokinetic profile. This could involve the use of nanotechnology-based carriers or the synthesis of more soluble derivatives. The development of targeted delivery systems could also enhance its efficacy and reduce potential off-target effects.
Addressing Research Gaps and Unveiling Untapped Potential
The current body of research on this compound is in its nascent stages, leaving several critical knowledge gaps that need to be addressed.
Key Research Gaps:
Lack of Mechanistic Depth: Beyond the inhibition of HIF-1α, the broader molecular mechanisms of this compound remain largely unexplored. A deeper understanding of its interactions with various cellular pathways is necessary.
No Synergistic Studies: As previously mentioned, there is a complete absence of research on the synergistic effects of this compound with other therapeutic agents.
Formulation and Pharmacokinetic Data Deficit: There is no published data on formulation strategies or the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.
Unveiling the untapped potential of this compound requires a concerted research effort to fill these gaps. Its superior potency compared to Tanshinone IIA in preliminary cancer cell studies suggests it may be a more effective therapeutic candidate. targetmol.com Future investigations into its anti-inflammatory, neuroprotective, and cardioprotective properties, areas where other tanshinones have shown activity, could open up entirely new avenues for its application. nih.gov A thorough exploration of its structure-activity relationships could also guide the synthesis of even more potent and selective derivatives. nih.gov
Q & A
Q. What analytical methods are recommended to confirm the structural identity of 3α-Hydroxytanshinone IIA in purified samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify molecular weight and purity.
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. Cross-reference spectral data with established databases (e.g., PubChem, ChemSpider) for validation.
- Compare retention times and fragmentation patterns with reference standards in peer-reviewed literature .
Q. How can researchers optimize solubility for in vitro assays involving 3α-Hydroxytanshinone IIA?
Methodological Answer:
- Test solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤0.1% (v/v) to avoid cytotoxicity.
- For aqueous solutions, use co-solvents (e.g., cyclodextrins) or surfactants to enhance dispersion.
- Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Q. What experimental designs are suitable for initial pharmacological screening of 3α-Hydroxytanshinone IIA?
Methodological Answer:
- Conduct dose-response assays (e.g., 1–100 μM) in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (via MTT or ATP assays).
- Pair with positive controls (e.g., doxorubicin) and include vehicle controls to isolate compound-specific effects.
- Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
Advanced Research Questions
Q. How can network pharmacology approaches identify novel molecular targets of 3α-Hydroxytanshinone IIA?
Methodological Answer:
- Integrate STITCH (chemical-protein interaction database) and Agilent Literature Search (ALS) to map potential targets (e.g., kinases, transcription factors).
- Validate predictions via CRISPR-Cas9 knockout screens in disease-relevant cell models.
- Perform molecular docking simulations (AutoDock Vina) to assess binding affinity to predicted targets (e.g., STAT3, AMPK) .
Q. How to resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic (PK) performance of 3α-Hydroxytanshinone IIA?
Methodological Answer:
- Develop a population PK/PD model using Phase IIa-like data to correlate plasma concentrations with biomarker modulation (e.g., TNF-α levels).
- Assess bioavailability via compartmental modeling and adjust formulations (e.g., liposomal encapsulation) to improve half-life.
- Validate tissue distribution using radiolabeled compounds and autoradiography .
Q. What strategies address contradictory data on 3α-Hydroxytanshinone IIA’s role in apoptosis versus pro-survival pathways?
Methodological Answer:
- Perform single-cell RNA sequencing to identify subpopulations with divergent responses.
- Use phosphoproteomics to map context-dependent signaling (e.g., PI3K/Akt vs. JNK pathways).
- Design time-course experiments to capture dynamic shifts in pathway activation .
Q. How can multi-omics integration elucidate the compound’s mechanism in neuroprotection or cardiovascular disease?
Methodological Answer:
- Combine metabolomics (LC-MS) with ChIP-seq (histone modification analysis) to link metabolic shifts to epigenetic changes.
- Use CRISPR-interference (CRISPRi) to silence candidate targets (e.g., Nrf2) and assess rescue effects.
- Cross-reference findings with clinical datasets (e.g., GEO, TCGA) for translational relevance .
Data Analysis & Validation
Q. How to validate target engagement of 3α-Hydroxytanshinone IIA in complex biological systems?
Methodological Answer:
Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous cell populations?
Methodological Answer:
- Apply hierarchical Bayesian modeling to account for inter-experiment variability.
- Use mixed-effects models (e.g., linear regression with random slopes) to analyze longitudinal data.
- Validate with bootstrapping to estimate confidence intervals for EC₅₀ values .
Contradiction Management
Q. How to reconcile conflicting reports on 3α-Hydroxytanshinone IIA’s efficacy in different cancer subtypes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
